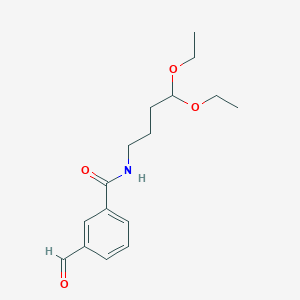
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride
Descripción general
Descripción
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₀ClF₃N·HCl It is a derivative of phenethylamine and contains a chloro group and a trifluoromethyl group on the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloro-2-trifluoromethylphenyl isocyanate as the starting material.
Reaction Steps: The reaction involves the reduction of the isocyanate group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Purification: The resulting amine is then converted to its hydrochloride salt by treating it with hydrochloric acid, followed by recrystallization to purify the compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity.
Safety Measures: Due to the toxic nature of the starting materials and intermediates, stringent safety measures are implemented, including the use of protective equipment and proper ventilation systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Substitution reactions can occur at the aromatic ring, involving electrophilic aromatic substitution with reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, catalytic hydrogenation, and mild heating.
Substitution: HNO₃, H₂SO₄, and acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Nitro compounds or sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
1-(4-Chloro-2-trifluoromethylphenyl)ethylamine hydrochloride is similar to other phenethylamine derivatives, such as 4-chloro-2-(trifluoromethyl)phenyl isocyanate and 1-(4-chloro-2-trifluoromethylphenyl)-3-N-propylurea. it is unique in its specific structural features and potential applications. The presence of the chloro and trifluoromethyl groups on the benzene ring contributes to its distinct chemical properties and reactivity.
Comparación Con Compuestos Similares
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
1-(4-chloro-2-trifluoromethylphenyl)-3-N-propylurea
4-Chloro-2-(trifluoromethyl)phenyl isocyanate (alternative name)
5-Chloro-2-isocyanatobenzotrifluoride
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for innovation continue to drive research and development in multiple fields.
Propiedades
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13;/h2-5H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSHXAXEQHKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)
![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)

![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one](/img/structure/B1485851.png)

![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)



